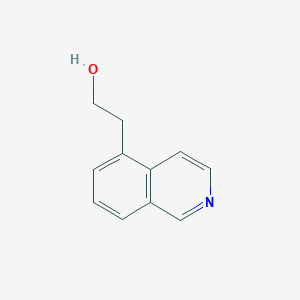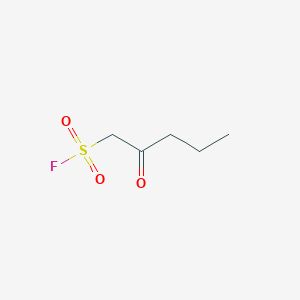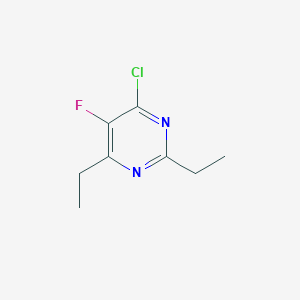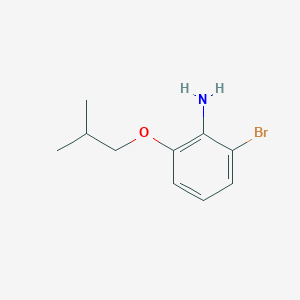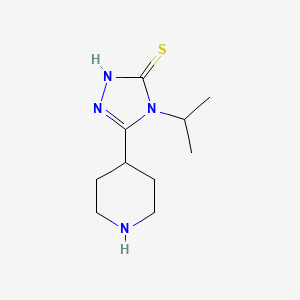
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(propan-2-yl)-1H-1,2,4-triazole-3-thiol with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The anti-inflammatory effects are believed to result from the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)-1H-1,2,4-triazole-3-thiol: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
5-(Piperidin-4-yl)-1,2,4-triazole-3-thiol: Similar structure but without the isopropyl group, which may affect its pharmacological properties.
Uniqueness
5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the piperidine and isopropyl groups, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H18N4S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H18N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
Clave InChI |
FSTLSCPXJKWWNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NNC1=S)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


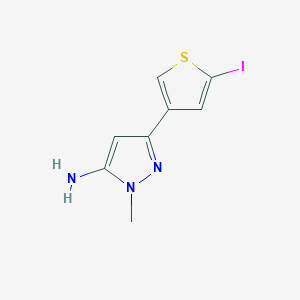
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

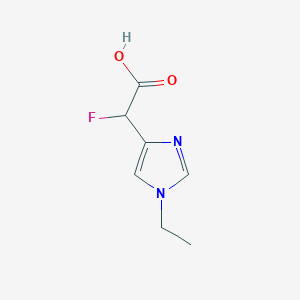
amine](/img/structure/B13315572.png)
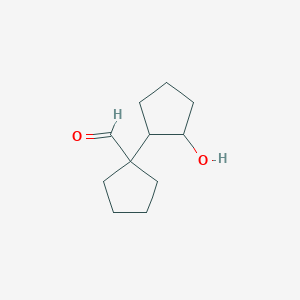
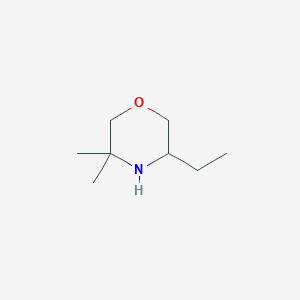
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
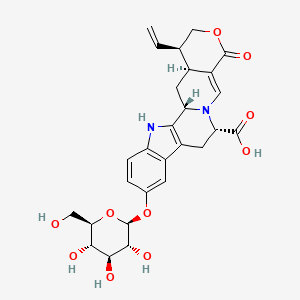
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
